2-[2-(2-chlorophenyl)phenyl]acetic Acid 2-[2-(2-chlorophenyl)phenyl]acetic Acid
Brand Name: Vulcanchem
CAS No.: 669713-77-3
VCID: VC3784725
InChI: InChI=1S/C14H11ClO2/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H,16,17)
SMILES: C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2Cl
Molecular Formula: C14H11ClO2
Molecular Weight: 246.69 g/mol

2-[2-(2-chlorophenyl)phenyl]acetic Acid

CAS No.: 669713-77-3

Cat. No.: VC3784725

Molecular Formula: C14H11ClO2

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-chlorophenyl)phenyl]acetic Acid - 669713-77-3

Specification

CAS No. 669713-77-3
Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
IUPAC Name 2-[2-(2-chlorophenyl)phenyl]acetic acid
Standard InChI InChI=1S/C14H11ClO2/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H,16,17)
Standard InChI Key XXBAASFLIOOSLG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2Cl
Canonical SMILES C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

2-[2-(2-chlorophenyl)phenyl]acetic acid possesses the molecular formula C₁₄H₁₁ClO₂ with a calculated molecular weight of approximately 246.69 g/mol. The structure consists of a biphenyl backbone with a chlorine atom at the ortho position of one phenyl ring and an acetic acid group (CH₂COOH) attached to the second phenyl ring .

Structural Features

The key structural elements include:

  • A biphenyl core providing conformational flexibility and potential for π-π interactions

  • A chlorine substituent at the ortho position, which influences electronic properties and potentially creates a steric effect

  • An acetic acid moiety that contributes acidic properties and offers a site for further chemical transformations

  • Potential for restricted rotation around the central biphenyl bond due to the ortho-chloro substituent

Physical and Chemical Properties

PropertyValueSource/Note
Molecular FormulaC₁₄H₁₁ClO₂Confirmed
CAS Registry Number669713-77-3Confirmed
AppearanceLikely white to light yellow crystalline solidInferred from related compounds
SolubilityLikely sparingly soluble in water, soluble in organic solventsInferred from related phenylacetic acids
Melting PointEstimated 120-160°CEstimated based on similar structures
pKaEstimated 4.0-4.5Estimated based on similar phenylacetic acids
LogPEstimated 3.8-4.2Predicted based on structure

Comparison with Related Phenylacetic Acid Derivatives

Structural Relationships

Understanding the properties and behavior of 2-[2-(2-chlorophenyl)phenyl]acetic acid can be enhanced by examining related compounds. Table 2 compares this compound with structurally similar phenylacetic acid derivatives found in the literature.

Table 2: Comparison with Related Phenylacetic Acid Derivatives

CompoundMolecular FormulaKey Structural DifferencesNotable Properties
2-[2-(2-chlorophenyl)phenyl]acetic acidC₁₄H₁₁ClO₂Biphenyl system with ortho-chloro substituentLimited data available
2-Chlorophenylacetic acidC₈H₇ClO₂Single phenyl ring with ortho-chloro substituentMP: 92-95°C, used in agrochemicals and pharmaceuticals
2,6-Dichlorophenylacetic acidC₈H₆Cl₂O₂Single phenyl ring with two chloro substituentsMP: 159-161°C, >96% purity
2-(dimethylamino)-2-(2-chlorophenyl)acetic acidC₁₀H₁₂ClNO₂Contains dimethylamino groupDifferent functional group profile

Electronic and Steric Effects

The 2-chloro substituent in phenylacetic acids typically introduces both electronic and steric effects that influence reactivity and properties:

  • The electron-withdrawing effect of chlorine increases the acidity of the carboxylic acid group

  • The ortho-position chloro substituent creates steric hindrance that may affect reactions at nearby sites

  • In the biphenyl system of 2-[2-(2-chlorophenyl)phenyl]acetic acid, the chlorine likely influences the dihedral angle between the two phenyl rings

Research Directions and Future Perspectives

Structure-Activity Relationship Studies

Further investigation of 2-[2-(2-chlorophenyl)phenyl]acetic acid could focus on:

  • Systematic evaluation of its biological activities compared to related compounds

  • Exploration of the influence of the biphenyl dihedral angle on potency and selectivity

  • Development of derivatives with enhanced properties through substitution patterns

Synthetic Methodology Development

Research opportunities exist for:

  • Developing more efficient and selective synthetic routes

  • Exploring green chemistry approaches to its preparation

  • Investigating catalytic transformations of the compound to access novel derivatives

Application Development

Potential research avenues include:

  • Screening for specific biological activities in pharmaceutical or agrochemical contexts

  • Evaluation as a building block for materials with specialized properties

  • Investigation of its utility in asymmetric synthesis or catalysis

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